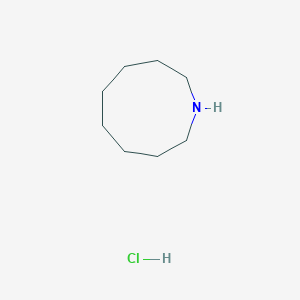

Azonane hydrochloride

Description

Significance of Azacyclic Systems in Medicinal Chemistry and Organic Synthesis Research

Nitrogen-containing heterocycles, or azacycles, are of paramount importance in the realms of medicinal chemistry and organic synthesis. chemistryviews.orguow.edu.au A vast number of pharmaceuticals and biologically active compounds feature these ring systems as core structural motifs. chemistryviews.org It is estimated that over 85% of all biologically active compounds are heterocyclic, with nitrogen-containing rings being the most prevalent. chemistryviews.org Their ubiquity is attributed to their ability to engage in a wide range of biological interactions, often serving as crucial pharmacophores that dictate the efficacy and selectivity of a drug molecule.

The size of the azacyclic ring plays a critical role in determining the compound's three-dimensional structure and, consequently, its biological activity. While five- and six-membered rings are the most common in pharmaceuticals, medium-sized rings, such as the nine-membered azonane system, are found in a variety of bioactive natural products. chemistryviews.orgsioc-journal.cn The synthesis of these medium-sized rings presents unique challenges, making them an active area of research in organic synthesis. sioc-journal.cn The development of novel synthetic methodologies to access these complex structures is a significant focus for chemists, as it opens up new avenues for drug discovery and the synthesis of intricate molecular architectures. chemistryviews.org

Historical Context of Azonane Ring Systems in Academic Inquiry

The academic exploration of medium-ring heterocycles, including the nine-membered azonane system, has been historically driven by the challenges associated with their synthesis. The formation of rings with eight to twelve atoms is often disfavored due to a combination of enthalpic and entropic factors, such as bond angle strain and unfavorable transannular interactions. uwindsor.ca Early synthetic methods were often inefficient, limiting the availability and subsequent study of these compounds. chemistryviews.org

A significant breakthrough in the field came with the development of new synthetic strategies designed to overcome these hurdles. For instance, palladium-catalyzed heteroannulation of 1,2-dienes emerged as a viable method for preparing seven-, eight-, and nine-membered nitrogen heterocycles. acs.org Another innovative approach involves a migratory ring expansion of metalated ureas, which has proven effective for constructing benzo-fused medium-ring nitrogen heterocycles. chemistryviews.org More recently, research into the synthesis of complex natural products containing the azonane ring, such as the Lycopodium alkaloid palhinine A, has spurred the development of sophisticated and stereoselective methods for constructing this nine-membered scaffold. mdpi.comthieme-connect.comacs.org These synthetic endeavors have not only provided access to these complex molecules but have also deepened the fundamental understanding of the reactivity and conformational behavior of aza-medium rings.

Rationale for Focused Academic Investigation on Azonane Hydrochloride Scaffolds

The focused academic investigation into azonane scaffolds, and by extension this compound, is propelled by several key factors. Primarily, the azonane ring is a constituent of various natural products that exhibit interesting biological activities. sioc-journal.cn The synthesis of these natural products is a significant driver of research, as it not only allows for their further biological evaluation but also pushes the boundaries of modern synthetic organic chemistry. mdpi.comthieme-connect.com

Furthermore, the exploration of the chemical space occupied by medium-sized rings is a promising area for the discovery of novel therapeutic agents. chemistryviews.org The unique conformational properties of the azonane ring can lead to compounds with novel pharmacological profiles. A patent application describing azonane derivatives for the potential treatment of hepatitis B infections underscores the contemporary interest in this scaffold for medicinal chemistry applications. google.com

This compound itself serves as a fundamental building block. As a simple, stable salt of the parent azonane, it provides a convenient starting material for the synthesis of more complex, substituted azonane derivatives. Its straightforward preparation from azonane allows researchers to readily access the nine-membered ring system for further functionalization and incorporation into larger molecular frameworks. The study of such fundamental scaffolds is crucial for the continued development of new synthetic methodologies and the exploration of novel areas of chemical and biological science.

Chemical Compound Information

| Compound Name |

| Azonane |

| This compound |

| Octahydro-1H-azonine |

| Palhinine A |

| Azocane |

Physicochemical Data for Azonane and this compound

| Property | Azonane | This compound |

| Synonyms | Octamethyleneimine, Perhydroazonine, Azacyclononane | Octahydro-1H-azonine hydrochloride |

| Molecular Formula | C₈H₁₇N | C₈H₁₈ClN |

| Molecular Weight | 127.23 g/mol | 163.69 g/mol |

| CAS Number | 5661-71-2 | 1955499-31-6 |

| Melting Point | -19 °C | Not available |

| Boiling Point | 184-186 °C | Not available |

| Physical State | Liquid | Solid (presumed) |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H18ClN |

|---|---|

Molecular Weight |

163.69 g/mol |

IUPAC Name |

azonane;hydrochloride |

InChI |

InChI=1S/C8H17N.ClH/c1-2-4-6-8-9-7-5-3-1;/h9H,1-8H2;1H |

InChI Key |

MANFXEIGLYXRKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCNCCC1.Cl |

Origin of Product |

United States |

Advanced Analytical Research Approaches for Azonane Hydrochloride Characterization

Chromatographic Methodologies for Research Applications

Chromatographic techniques are fundamental in the separation and analysis of azonane hydrochloride from complex matrices. The choice of method depends on the specific analytical goal, ranging from routine purity checks to in-depth impurity profiling.

High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC) for Impurity and Degradant Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Fast Liquid Chromatography (UFLC), are powerful tools for the separation, identification, and quantification of this compound and its related substances, including process impurities and degradation products. researchgate.netjapsonline.com These methods offer high resolution and sensitivity, making them indispensable for quality control and stability studies. researchgate.netpensoft.net

A typical reversed-phase HPLC (RP-HPLC) method might employ a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. researchgate.netnih.gov The gradient elution mode is often preferred for separating a wide range of impurities with different polarities in a single run. researchgate.netjapsonline.com Detection is commonly achieved using a photodiode array (PDA) or UV-Vis detector set at a wavelength where this compound and its impurities exhibit significant absorbance. japsonline.comnih.gov

Forced degradation studies are a critical component of drug development and are effectively monitored by HPLC. This compound can be subjected to various stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation. The resulting chromatograms reveal the formation of degradation products, and the method can be validated to be stability-indicating by demonstrating that the drug peak is resolved from all degradant peaks. japsonline.com

The table below illustrates a hypothetical HPLC method for the analysis of this compound and its impurities.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

UFLC, by utilizing smaller particle size columns and higher pressures, can significantly reduce analysis time without compromising resolution, making it suitable for high-throughput screening of samples.

Gas Chromatography-Mass Spectrometry (GC/MS) in Derivatization-Based Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of this compound, direct analysis by GC is often challenging. nih.gov Chemical derivatization is therefore a crucial step to enhance its volatility and improve its chromatographic properties. jfda-online.comresearchgate.netsigmaaldrich.com

Common derivatization strategies for compounds containing amine functional groups, such as azonane, include silylation, acylation, or alkylation. gcms.cz For instance, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can convert the polar N-H group into a non-polar N-Si(CH3)3 or N-TBDMS group, respectively. sigmaaldrich.com

The derivatized azonane is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for structural elucidation and confirmation of the analyte's identity. The fragmentation pattern observed in the mass spectrum serves as a "fingerprint" for the compound. nih.gov This technique is particularly valuable for identifying unknown impurities or metabolites that can be made amenable to GC analysis through derivatization.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for the preliminary assessment of purity. wisc.edugoogleapis.comresearchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. wisc.edu A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system. The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. Visualization of the separated spots can be achieved under UV light or by using staining reagents. itwreagents.com

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers better resolution, sensitivity, and reproducibility. samipubco.com HPTLC methods can be developed and validated for the quantitative determination of this compound and its impurities in bulk drug and pharmaceutical formulations. uni-giessen.deresearchgate.net Densitometric scanning of the developed HPTLC plate allows for the quantification of the separated components. samipubco.comuni-giessen.de HPTLC is also a valuable tool for stability-indicating assays, capable of separating the parent compound from its degradation products. samipubco.comuni-giessen.de

Table 2: Example HPTLC System for Purity Assessment of this compound

| Parameter | Condition |

| Stationary Phase | HPTLC Silica Gel 60 F254 plates |

| Mobile Phase | Toluene:Methanol:Triethylamine (8:1.5:0.5, v/v/v) |

| Application Volume | 5 µL |

| Band Width | 6 mm |

| Development Chamber | Twin trough chamber, saturated for 15 min |

| Development Distance | 80 mm |

| Drying | Air-dried |

| Detection | Densitometric scanning at 254 nm |

Capillary Electrophoresis (CE) Techniques for Complex Mixture Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. creative-proteomics.com It offers advantages such as high efficiency, short analysis times, and minimal sample consumption, making it an excellent alternative or complementary technique to HPLC for the analysis of complex mixtures containing this compound. longdom.orgmdpi.comsciex.com

In its simplest form, Capillary Zone Electrophoresis (CZE), charged analytes migrate at different velocities in a buffer-filled capillary under the influence of an electric field. libretexts.org For the analysis of this compound, which is a cationic compound, a low pH buffer would ensure it is fully protonated and migrates towards the cathode. The separation of impurities can be optimized by adjusting the buffer pH, concentration, and the applied voltage.

More advanced CE techniques, such as Micellar Electrokinetic Chromatography (MEKC), can be employed to separate neutral impurities from the charged this compound by adding a surfactant to the buffer to form micelles. libretexts.org Chiral separations can also be achieved by adding a chiral selector to the buffer.

Spectroscopic Techniques in Structural Elucidation and Quantification Research

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound, providing detailed information about its molecular structure and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. ipb.pt One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. nih.gov The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the complete assignment of the molecule's structure. nih.govresearchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms within the molecule, confirming the structural assignment, especially for complex structures or when analyzing impurities and metabolites. japsonline.comipb.pt

In the field of metabolomics, NMR spectroscopy is a powerful tool for obtaining a comprehensive profile of metabolites in biological samples. unime.itomf.ngofrontiersin.org NMR-based metabolomics studies can be used to investigate the metabolic fate of this compound in biological systems. nih.gov By comparing the NMR spectra of biological fluids (e.g., plasma, urine) before and after administration of the compound, researchers can identify and quantify metabolites, providing insights into its metabolic pathways. frontiersin.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Degradation Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is a cornerstone analytical technique for the quantification of pharmaceutical compounds. ugm.ac.id Its application is based on the principle that molecules containing chromophores absorb light in the UV-Vis spectrum (200–800 nm), and the amount of light absorbed is proportional to the concentration of the substance in solution, as described by the Beer-Lambert law. ugm.ac.id While this compound, a saturated cyclic amine, lacks a strong intrinsic chromophore for direct analysis in the standard UV range, derivatization or analysis in specific solvents can sometimes facilitate detection.

However, UV-Vis spectrophotometry is particularly valuable in stability-indicating assays and for studying the degradation kinetics of pharmaceutical compounds. researchgate.net Forced degradation studies are conducted under various stress conditions—such as acidic, alkaline, oxidative, thermal, and photolytic—to understand the degradation pathways and develop stability-indicating methods. hilarispublisher.com For instance, a drug substance is exposed to conditions like hydrochloric acid, sodium hydroxide, and hydrogen peroxide to induce degradation. hilarispublisher.comresearchgate.net The resulting solutions are then scanned in a UV-Vis spectrophotometer to monitor changes in the absorption spectrum, which may indicate the formation of degradation products. researchgate.net The appearance of new peaks or a shift in the maximum absorbance wavelength (λmax) suggests chemical degradation. hilarispublisher.com

While specific UV-Vis data for this compound is not extensively published, the methodology can be illustrated by methods developed for other hydrochloride salts. For example, in the analysis of Olopatadine hydrochloride, a λmax of 299 nm was utilized for quantification. jddtonline.info A typical validation for such a method would establish linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.net

Table 1: Illustrative UV-Vis Spectrophotometric Method Parameters (Based on similar compounds)

| Parameter | Typical Value | Description |

|---|---|---|

| λmax | 200 - 300 nm | Wavelength of maximum absorbance, dependent on the compound and solvent. |

| Linearity Range | 10 - 100 µg/mL | The concentration range over which the absorbance is directly proportional to the concentration (Correlation Coefficient >0.99). researchgate.netjddtonline.info |

| Limit of Detection (LOD) | ~1.6 µg/mL | The lowest concentration of the analyte that can be reliably detected. researchgate.net |

| Limit of Quantification (LOQ) | ~5.0 µg/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net |

| Forced Degradation Conditions | Acid (HCl), Base (NaOH), Oxidative (H₂O₂), Thermal, Photolytic | Stress conditions applied to test the stability of the compound. hilarispublisher.com |

This table presents typical parameters based on UV-Vis methods for other pharmaceutical compounds and serves as an illustrative guide for a potential method for this compound.

Fluorescence Spectroscopy and Synchronous Scanning Approaches for Derivatized Azonane Compounds

Fluorescence spectroscopy is an analytical technique known for its high sensitivity and selectivity. However, its application is limited to molecules that fluoresce, known as fluorophores. Compounds like this compound, which are saturated and lack extensive π-conjugated systems, are typically non-fluorescent. To utilize this technique, a process called derivatization is employed, where the non-fluorescent analyte is chemically reacted with a fluorescent labeling agent (a fluorophore) to produce a fluorescent derivative. nih.gov For an amine like Azonane, reagents that specifically target the -NH group would be used. rsc.org

The selection of a derivatization agent is critical and often involves compounds with high quantum yields, such as those from the coumarin (B35378) or pyrazoline families. nih.govrsc.org The resulting fluorescent derivative can then be analyzed, with the fluorescence intensity being proportional to the concentration of the original analyte.

A significant challenge in fluorescence analysis, especially in complex matrices, is the overlap of excitation and emission spectra from multiple components. researchgate.netSynchronous Fluorescence Spectroscopy (SFS) offers a powerful solution to this problem. In SFS, both the excitation (λex) and emission (λem) monochromators are scanned simultaneously, maintaining a constant wavelength difference (Δλ = λem - λex). shimadzu.com This approach results in several advantages over conventional fluorescence spectroscopy, including:

Spectral Simplification: It simplifies complex emission spectra. researchgate.net

Band Narrowing: It produces narrower spectral bands, which enhances resolution and specificity. nih.gov

Reduced Interference: It minimizes interference from Rayleigh and Raman scattering. researchgate.net

By selecting an appropriate Δλ, it is possible to selectively measure a target compound in a mixture with minimal overlap from other fluorescent species. shimadzu.com The resulting synchronous scan provides a unique spectral fingerprint for the derivatized compound, making it a highly selective method for analysis. nih.govmdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. utdallas.edu It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. vscht.cz An IR spectrum plots the intensity of absorption versus the wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule's functional groups. utdallas.edunih.gov

For this compound (C₈H₁₇N·HCl), IR spectroscopy can confirm the presence of key functional groups. The structure consists of a saturated eight-membered ring containing a secondary amine group, which is protonated in the hydrochloride salt form. The expected characteristic IR absorptions would include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the numerous C-H bonds in the saturated alkyl ring. libretexts.orglibretexts.org

N-H Stretching: As a secondary amine salt, a broad and strong absorption band is expected in the 2400-3200 cm⁻¹ range, which corresponds to the stretching of the N⁺-H bond. This is often a very prominent feature for amine hydrochlorides.

C-H Bending: Bands in the 1350-1470 cm⁻¹ region correspond to the bending (scissoring and rocking) vibrations of the CH₂ groups in the ring. libretexts.org

C-N Stretching: A medium to weak absorption in the 1000-1250 cm⁻¹ range can be attributed to the C-N bond stretching vibration.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Amine Salt | N⁺-H | 2400 - 3200 (Broad, Strong) | Stretching |

| Alkane | C-H | 2850 - 3000 (Strong) | Stretching |

| Alkane | -CH₂- | 1450 - 1470 (Medium) | Bending (Scissoring) |

| Amine | C-N | 1000 - 1250 (Weak to Medium) | Stretching |

This table is based on established infrared spectroscopy correlation charts for organic functional groups. libretexts.orglibretexts.org

Electrochemical Methods for this compound Determination

Electrochemical methods offer a highly sensitive and cost-effective approach for the analysis of electroactive species. tcd.ie These techniques measure changes in electrical parameters like potential or current that arise from oxidation-reduction reactions at an electrode surface. chromedia.org While this compound itself may not be readily electroactive under standard conditions, electrochemical analysis can often be achieved through derivatization or by using chemically modified electrodes that facilitate an electrochemical reaction.

Commonly used techniques include cyclic voltammetry (CV) and differential pulse voltammetry (DPV). youngin.com

Cyclic Voltammetry (CV): This is a potentiodynamic technique where the potential of a working electrode is swept linearly versus time in a cyclic manner. It is excellent for characterizing the redox behavior of a compound but is less commonly used for quantitative analysis. youngin.com

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique for quantitative purposes. It involves applying a series of regular voltage pulses superimposed on a linear voltage sweep. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method results in a peaked output where the peak height is directly proportional to the analyte concentration, and it offers lower detection limits compared to CV. researchgate.net

For a compound like this compound, an indirect determination might be necessary, or analysis could be performed using a modified electrode, such as one with gold nanoparticles, which has been shown to enhance the electrochemical signal for other hydrochloride compounds like Tetrahydrozoline HCl. abechem.com In such a study, a well-defined oxidation peak was observed, and its intensity was used for quantification. abechem.com

Table 3: Typical Parameters for Electrochemical Determination (Based on Tetrahydrozoline HCl analysis)

| Parameter | Technique | Typical Value/Observation | Reference |

|---|---|---|---|

| Working Electrode | DPV | Gold Nanoparticle Modified Electrode | abechem.com |

| Peak Potential | DPV | A well-defined oxidation peak (e.g., at +0.915 V) | abechem.com |

| Linearity Range | DPV | 1.99×10⁻⁵ to 7.79×10⁻⁵ M | abechem.com |

| Limit of Detection (LOD) | DPV | 5.54×10⁻⁶ M | abechem.com |

| Limit of Quantification (LOQ) | DPV | 1.69×10⁻⁵ M | abechem.com |

This table illustrates the type of data obtained from voltammetric methods, using a published study on a similar compound as a model. abechem.com

Green Analytical Chemistry Principles in this compound Research

Green Analytical Chemistry (GAC) is a subdiscipline of green chemistry focused on making analytical procedures safer for the environment and for analysts. biotech-asia.org It aims to reduce or eliminate the use of hazardous substances, minimize waste generation, and decrease energy consumption, without compromising analytical performance. nrigroupindia.commdpi.com The principles of GAC are highly relevant to the methods used for analyzing this compound.

The core tenets of GAC, often summarized in 12 principles, include:

Waste Reduction: Prioritizing methods that produce minimal waste. researchgate.net

Safer Solvents and Reagents: Replacing toxic organic solvents (like acetonitrile or methanol) with greener alternatives such as water, ethanol, or supercritical fluids. mdpi.com

Energy Efficiency: Using instruments and procedures that consume less energy. nrigroupindia.com

Miniaturization and Automation: Downscaling analytical procedures reduces the consumption of reagents and solvents. Automated systems can also improve safety and efficiency. biotech-asia.orgrsc.org

On-site Analysis: Developing portable methods to avoid the need for sample transportation. nrigroupindia.com

Applying these principles to the analysis of this compound would involve:

UV-Vis: Using aqueous solutions or other benign solvents instead of volatile organic solvents.

Fluorescence Spectroscopy: Selecting derivatization reagents that are less toxic and using the smallest possible volumes.

Electrochemical Methods: These are inherently greener than many chromatographic techniques as they typically require very small sample volumes and minimal solvent use. biotech-asia.org

By incorporating GAC principles, the analytical characterization of this compound can be performed in a more sustainable and environmentally responsible manner. mdpi.com

Theoretical and Computational Chemistry Studies of Azonane Hydrochloride

Quantum Mechanical and Molecular Modeling Approaches

Quantum mechanical methods are fundamental to understanding the electronic nature of molecules. These approaches solve approximations of the Schrödinger equation to yield detailed information about electronic structure and related molecular properties.

Density Functional Theory (DFT) is a robust quantum mechanical method widely used to investigate the electronic structure of molecules. It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. DFT is computationally more efficient than other high-level quantum methods, making it suitable for medium to large-sized molecules like Azonane.

For Azonane hydrochloride, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31+G(d,p)), would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule. This helps in the interpretation of experimental spectra and confirms that the optimized structure corresponds to a true energy minimum.

Determine Electronic Properties: Calculate properties such as dipole moment, polarizability, and atomic charges, which govern the molecule's interaction with its environment.

DFT studies on related cyclic amines have been used to explore reaction mechanisms and tautomerization processes. For instance, calculations on the keto-enol tautomerization of cyclic diketones have shown how ring size and solvent affect activation energy barriers acs.org. Similarly, DFT has been instrumental in elucidating the ring-opening mechanisms of N-carboxyanhydrides mediated by amines nih.gov. These studies highlight the power of DFT to predict energy profiles and reaction viability nih.govrsc.orgresearchgate.net.

Table 1: Illustrative DFT-Calculated Properties for a Cyclic Amine System (Note: This table presents hypothetical data for this compound based on typical values for similar compounds, as specific literature data is unavailable.)

| Property | Calculated Value | Method/Basis Set |

| Ground State Energy | -405.123 Hartree | B3LYP/6-31G(d) |

| Dipole Moment | 8.5 Debye | B3LYP/6-31G(d) |

| N-H Bond Length | 1.03 Å | B3LYP/6-31G(d) |

| C-N-C Bond Angle | 114.5° | B3LYP/6-31G(d) |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Table 2: Illustrative Frontier Orbital Energies for a Protonated Cyclic Amine (Note: Data is representative and not specific to this compound.)

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -0.5 | Primarily located on the C-H antibonding orbitals. |

| HOMO | -8.2 | Primarily located around the C-N bonds and non-bonding orbitals. |

| HOMO-LUMO Gap (ΔE) | 7.7 | Indicates high electronic stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate different potential values.

Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. These are typically found around lone pairs of electronegative atoms.

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

For this compound, the MEP map would clearly show a large, strongly positive (blue) region around the ammonium group (-NH2+), highlighting its role as a hydrogen-bond donor and its resistance to electrophilic attack at the nitrogen. The chloride counter-ion would be characterized by a negative potential. The hydrocarbon backbone would show relatively neutral (green) potential. MEP analysis is crucial for understanding non-covalent interactions, which are vital in drug-receptor binding and crystal packing.

Computational Simulations of this compound Behavior

While quantum mechanics describes the electronic structure of a molecule, computational simulations are used to explore its dynamic behavior, conformational flexibility, and interactions over time.

Molecular Dynamics (MD) simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This method is ideal for studying the conformational landscape of flexible molecules like the nine-membered azonane ring.

Azonane, being a medium-sized ring, is expected to have a complex potential energy surface with multiple stable conformers and relatively low energy barriers for interconversion researchgate.net. MD simulations can:

Explore Conformational Space: Identify the most stable and low-energy conformations of the azonane ring (e.g., chair, boat, twist forms).

Analyze Ring Dynamics: Study the pathways and timescales of interconversion between different conformers researchgate.netbiomedres.us.

Simulate Interactions: Model the interaction of this compound with solvent molecules (e.g., water) to understand solvation shells and hydrogen bonding patterns. Studies on concentrated HCl solutions have used simulations to investigate the structure and dynamics of ions in water nih.gov.

The conformational analysis of macrocycles and other heterocycles often reveals a delicate balance of steric strain and transannular interactions that can be effectively probed with MD simulations nih.govrsc.orgnih.gov. Combining MD with DFT is a powerful approach where MD is used to sample conformations, followed by DFT calculations to accurately determine their relative energies nih.gov.

Table 3: Example of Relative Energies of Conformers for a Saturated Heterocycle (Note: This table is illustrative for a generic nine-membered ring and does not represent specific this compound data.)

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Chair-Boat (CB) | 0.00 | 65 |

| Twist-Chair-Chair (TCC) | 0.85 | 20 |

| Twist-Boat-Chair (TBC) | 1.50 | 10 |

| Boat-Boat (BB) | 2.50 | 5 |

Computational methods are essential for mapping the entire energy landscape of a chemical reaction. This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.

For reactions involving this compound, such as N-alkylation or ring-opening, computational analysis can:

Identify Reaction Mechanisms: Propose step-by-step pathways for a given transformation arxiv.orgnih.gov.

Locate Transition States (TS): Find the highest energy point along the reaction coordinate. The structure of the TS provides crucial information about the bond-breaking and bond-forming processes.

Calculate Activation Energies (Ea): Determine the energy barrier of the reaction (the energy difference between the reactants and the transition state). A lower activation energy corresponds to a faster reaction rate.

DFT calculations are commonly used to model these pathways rsc.org. For complex reactions, automated tools can help explore reaction networks to discover plausible mechanistic steps arxiv.orgnih.gov. While empirical force fields can sometimes be used for transition-state modeling, quantum mechanical methods provide higher accuracy for describing the electronic changes during a reaction acs.org.

Table 4: Illustrative Calculated Activation Energies for an Amine Reaction (Note: Data is based on a generic amine reaction mechanism, not specific to this compound.)

| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (Ea) (kcal/mol) |

| Nucleophilic Attack | Amine + Electrophile | [Amine---Electrophile]‡ | Intermediate | 15.2 |

| Proton Transfer | Intermediate + Base | [Intermediate---H---Base]‡ | Final Product | 5.8 |

Prediction and Interpretation of Vibrational and Electronic Spectra

Theoretical and computational chemistry provides powerful tools for the prediction and interpretation of the vibrational and electronic spectra of molecules like this compound. These methods, primarily rooted in quantum mechanics, allow for the elucidation of molecular structure and properties at an atomic level.

Density Functional Theory (DFT) is a widely used computational method for predicting vibrational spectra (Infrared and Raman). masjaps.com By calculating the second derivatives of the energy with respect to the atomic positions, the harmonic vibrational frequencies and their corresponding normal modes can be determined. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the characteristic vibrational modes. nih.gov These would include the N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ range, C-H stretching modes around 2800-3000 cm⁻¹, and various bending, scissoring, and rocking motions of the CH₂ groups within the azonane ring at lower frequencies. nih.gov The presence of the hydrochloride would influence the N-H stretching frequency due to the protonation of the nitrogen atom. It is important to note that theoretical calculations often pertain to molecules in the gas phase, and intermolecular interactions in the solid state, such as hydrogen bonding, can lead to shifts and broadening of experimental peaks. mdpi.com

The following table provides an illustrative example of DFT-predicted vibrational frequencies for a cyclic amine, demonstrating the type of data that would be generated for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H) stretch | 3450 | Stretching of the nitrogen-hydrogen bond |

| ν(C-H) stretch | 2996-2911 | Symmetric and asymmetric stretching of carbon-hydrogen bonds in CH₂ groups |

| δ(CH₂) scissoring | 1446-1424 | Bending motion of CH₂ groups |

| δ(HCC) bending | 1227-1020 | In-plane bending of hydrogen-carbon-carbon angles |

| Ring deformation | 1080-650 | Complex vibrations involving the entire cyclic backbone |

This is an interactive data table. You can sort and filter the data.

Electronic spectra, which provide information about the electronic transitions within a molecule, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov For a saturated molecule like this compound, the electronic transitions would be expected to occur in the ultraviolet (UV) region, corresponding to the excitation of electrons from sigma (σ) bonding orbitals to higher energy sigma antibonding (σ*) or non-bonding (n) orbitals. TD-DFT calculations can predict the energies of these transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. nih.gov The interpretation of these spectra helps in understanding the electronic structure and photophysical properties of the molecule. scispace.com

Computational Studies of Molecular Recognition and Binding Interactions

Computational methods are invaluable for exploring how molecules like this compound might interact with biological targets, providing insights that can guide drug discovery efforts.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is frequently employed to generate hypotheses about how a small molecule, such as this compound, might bind to a protein target. The process involves placing the ligand (this compound) into the binding site of a receptor and evaluating the binding affinity using a scoring function. nih.gov This allows for the screening of potential biological targets and the identification of key interactions that stabilize the ligand-protein complex. For cyclic amines like Azonane, potential targets could include receptors and enzymes in the central nervous system, such as sigma receptors or acetylcholinesterase, given the prevalence of the piperidine scaffold in neurologically active compounds. nih.govmdpi.com

The following table illustrates hypothetical docking results for a cyclic amine ligand against a neurological target, showcasing the type of data generated in such a study.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Sigma-1 Receptor | -8.5 | Glu172, Asp126, Phe107 |

| Acetylcholinesterase | -7.2 | Trp84, Tyr334, Phe330 |

| Dopamine D2 Receptor | -7.9 | Asp114, Ser193, Phe389 |

This is an interactive data table. You can sort and filter the data.

Following molecular docking, a detailed analysis of the ligand-protein interactions is crucial for understanding the basis of molecular recognition. nih.gov This involves identifying the specific types of non-covalent interactions between the ligand and the protein's active site residues. researchgate.netsemanticscholar.org For this compound, key interactions would likely involve the protonated amine group forming hydrogen bonds or salt bridges with acidic residues (e.g., aspartate, glutamate) in the binding pocket. nih.gov The hydrocarbon backbone of the azonane ring could engage in hydrophobic interactions with nonpolar residues. Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to systematically identify and visualize these interactions, which include hydrogen bonds, hydrophobic contacts, salt bridges, and π-cation interactions. nih.govnih.gov

A hypothetical interaction profile for this compound with a target protein is presented in the table below.

| Interacting Residue | Interaction Type | Distance (Å) |

| Asp114 | Salt Bridge, Hydrogen Bond | 2.8 |

| Phe198 | Hydrophobic | 3.5 |

| Trp386 | π-Cation | 4.1 |

| Ser193 | Hydrogen Bond | 3.0 |

This is an interactive data table. You can sort and filter the data.

Application of Machine Learning in Automated Computational Analysis of Azonane Structures

Machine learning (ML) is increasingly being applied to augment and accelerate computational chemistry studies. nih.gov In the context of this compound, ML models can be trained on large datasets of molecular structures and their computed properties to rapidly predict conformational energies, analyze structural ensembles, and even predict spectroscopic features. nih.govresearchgate.net For instance, ML potentials can be developed to perform conformational searches much faster than traditional quantum mechanical methods, allowing for a more thorough exploration of the molecule's potential energy surface. nih.govmdpi.com This is particularly important for flexible cyclic systems like azonane. Furthermore, ML algorithms can be trained to recognize patterns in protein-ligand interaction data, aiding in the prediction of binding affinities and the identification of promising drug candidates. mdpi.com

The table below outlines potential applications of machine learning models in the computational analysis of Azonane-like structures.

| Machine Learning Model | Application | Predicted Property |

| Graph Neural Network | Conformational Energy Prediction | Relative energies of different ring conformations |

| Random Forest Classifier | Binding Site Prediction | Likelihood of a protein cavity being a binding site |

| Recurrent Neural Network | Molecular Dynamics Trajectory Analysis | Prediction of future conformational states |

| Convolutional Neural Network | Spectral Data Analysis | Automated peak identification in predicted spectra |

This is an interactive data table. You can sort and filter the data.

Preclinical Mechanistic Investigations of Azonane Hydrochloride

Target Identification and Biochemical Interaction Profiling

Efforts to identify the specific biological targets and characterize the biochemical interactions of Azonane hydrochloride are still in early stages. The majority of detailed mechanistic work has been conducted on more complex molecules containing the azonane structural motif.

Enzymatic Inhibition and Activation Studies

Currently, there is no specific data in the public domain detailing the enzymatic inhibition or activation profile of this compound itself. Studies on related nitrogen-containing heterocyclic compounds have shown various enzymatic interactions. For instance, some derivatives have been investigated for their potential as α-glucosidase inhibitors, which is relevant in the context of diabetes. dntb.gov.ua However, these studies have focused on compounds like azinane (a six-membered ring) analogues, and direct evidence for this compound is not provided. dntb.gov.ua

Receptor Binding and Modulation Characterization

Specific receptor binding and modulation data for this compound are not available in the reviewed literature. Research in this area often involves highly derivatized molecules designed to interact with specific receptor families, such as G-protein coupled receptors (GPCRs). For example, certain complex heterocyclic compounds are known to act as cannabinoid receptor modulators, but these are distinct from this compound. dntb.gov.ua There is no direct evidence to assign a specific receptor binding profile to this compound at this time.

Protein Interaction Studies

The most notable protein interaction identified for the azonane class of compounds relates to viral proteins. A patent for "Azocane and azonane derivatives" describes their potential use in treating Hepatitis B virus (HBV) infections. google.com The proposed mechanism involves the interaction of these compounds with the HBV capsid or core protein. google.com This interaction is thought to modulate or disrupt the normal assembly of the viral capsid, leading to the formation of defective viral particles with reduced infectivity. google.comgoogle.com This suggests that the azonane structure may serve as a scaffold for designing agents that interfere with viral protein-protein interactions necessary for the HBV life cycle.

Table 1: Investigated Protein Interactions of Azonane Derivatives

| Interacting Protein | Investigated Effect | Therapeutic Area | Compound Class |

| Hepatitis B Virus (HBV) Core Protein | Modulation of capsid assembly | Antiviral (Hepatitis B) | Azonane Derivatives |

This table is based on findings for azonane derivatives as specific data for this compound is not available.

Cellular and Subcellular Mechanistic Elucidation

The effects of this compound at the cellular and subcellular level have not been extensively characterized in publicly accessible studies. General principles of cellular mechanisms can be discussed, but their specific application to this compound remains speculative without direct research.

In Vitro Cellular Pathway Analysis (e.g., Signal Transduction, Gene Expression)

There is no specific information linking this compound to the modulation of particular signal transduction pathways or changes in gene expression. Signal transduction involves a cascade of events initiated by an external signal binding to a cell receptor, which is then relayed within the cell to elicit a response, such as altered gene expression. savemyexams.comlsuhsc.edunumberanalytics.com Given that some azonane derivatives are being investigated for antiviral properties, it is plausible that their mechanism could involve interference with cellular pathways that the virus exploits for replication. However, without specific studies on this compound, it is not possible to identify which, if any, signaling cascades (like MAPK, NF-κB, or JAK-STAT pathways) are affected. uminho.pt

Mechanisms of Cellular Response (e.g., Anti-inflammatory, Antioxidant, Antiapoptotic Actions)

Direct evidence for anti-inflammatory, antioxidant, or anti-apoptotic actions of this compound is not present in the available literature. These cellular responses are complex and can be triggered by a variety of stimuli and molecular interactions.

Anti-inflammatory Actions: Inflammation is a protective response involving immune cells and signaling molecules like cytokines. uminho.ptbetterhealth.vic.gov.au Some compounds exert anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) or by modulating pro-inflammatory signaling pathways. betterhealth.vic.gov.auscnm.org.tw While some natural products containing complex ring structures have shown anti-inflammatory properties, this has not been demonstrated for this compound. acs.org

Antioxidant Actions: Antioxidants protect cells from damage caused by reactive oxygen species (ROS). Their mechanisms can involve direct scavenging of free radicals or the upregulation of endogenous antioxidant enzymes. mdpi.comnih.govmdpi.com There are no studies available to suggest that this compound possesses significant antioxidant properties.

Antiapoptotic Actions: Apoptosis, or programmed cell death, is a crucial cellular process. Anti-apoptotic mechanisms often involve the inhibition of caspases or modulation of the Bcl-2 family of proteins. nih.gov The potential for this compound to influence these pathways has not been investigated.

Investigations into Cell Line Modulation and Specific Inhibitory Activities

Investigations into the effects of this compound and its derivatives on cell lines have primarily focused on their potential as antiviral agents, particularly against the Hepatitis B virus (HBV). The central mechanism of action identified is the modulation of viral capsid assembly. google.com In cellular assays, these compounds have demonstrated a capacity to interfere with the normal formation of the HBV capsid, which is a critical process for the creation of new, infectious viral particles. google.complos.org

The primary screening of these compounds often involves an HBV assembly assay. In this in vitro system, the compounds are pre-incubated with the HBV core protein (CA), and the assembly reaction is then initiated. The effectiveness of a compound is measured by its ability to inhibit or disrupt this assembly process. Compounds that show significant activity, such as over 50% inhibition at a concentration of 10 μM, are identified as primary hits. google.com

Following the assembly assay, active compounds are typically tested for their ability to inhibit viral replication within a cellular context. A common model for this is the HepG2-2.2.15 cell line, a human hepatoma cell line that constitutively produces HBV. In these assays, confluent cell monolayers are treated with various concentrations of the test compound. The antiviral activity is quantified by measuring the reduction in HBV DNA levels in the cell culture supernatant after a set period, typically several days. The half-maximal effective concentration (EC50) is then calculated from the dose-response curves. google.com The inhibitory activity of azonane derivatives in these cell lines is directly linked to their ability to induce aberrant capsid morphology, leading to non-infectious viral particles. google.com

Table 1: Summary of In Vitro Assays for Azonane Derivative Activity

| Assay Type | Purpose | Model System | Key Metric | Finding |

|---|---|---|---|---|

| HBV Assembly Assay | To determine the direct effect on capsid formation. google.com | Purified HBV Core Protein (CA) | Percent activity at 10 μM | Active compounds show >50% disruption of capsid assembly. google.com |

Cellular Uptake and Distribution Mechanisms in Model Systems

While specific studies detailing the cellular uptake and distribution of this compound itself are not extensively published, the mechanisms can be inferred from general principles of pharmacology and studies of similarly structured molecules. The process by which compounds enter cells is known as endocytosis, a process that is energy-dependent. nih.govnih.gov

Endocytosis is broadly categorized into several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, macropinocytosis, and phagocytosis. mdpi.complos.org For nanoparticles and many drug molecules, clathrin-mediated endocytosis is a major route of entry. plos.org This process involves the formation of clathrin-coated pits on the cell membrane that invaginate to form vesicles, carrying the external substance into the cell. dovepress.com The uptake of many therapeutic agents is often dependent on factors such as time, energy (ATP), and concentration. nih.gov

To determine the specific pathway for a given compound, researchers use various chemical inhibitors in cell culture models. For instance, sodium azide (B81097) can be used to deplete ATP and inhibit all energy-dependent uptake processes. dovepress.com Other inhibitors like chlorpromazine (B137089) can selectively block clathrin-mediated endocytosis, while amiloride (B1667095) can inhibit macropinocytosis. nih.govdovepress.com Observing a reduction in cellular uptake in the presence of a specific inhibitor provides strong evidence for the involvement of that pathway. plos.orgdovepress.com Given that azonane derivatives are designed to interact with intracellular viral proteins, they must efficiently cross the cell membrane to exert their effect. google.com

Table 2: Common Endocytic Pathways and Their Selective Inhibitors

| Uptake Pathway | Description | Selective Inhibitor(s) |

|---|---|---|

| General Endocytosis | Energy-dependent cellular uptake processes. dovepress.com | Sodium Azide (depletes ATP) dovepress.com |

| Clathrin-Mediated | Uptake via clathrin-coated pits. plos.org | Chlorpromazine, Phenylarsine oxide plos.orgdovepress.com |

| Caveolae-Mediated | Uptake through flask-shaped membrane invaginations called caveolae. mdpi.com | Nystatin, Genistein |

| Macropinocytosis | Non-specific uptake of large amounts of extracellular fluid. nih.gov | Amiloride nih.gov |

| Phagocytosis | Engulfment of large particles, typically by specialized cells like macrophages. plos.org | Cytochalasin D dovepress.com |

In Vivo Mechanistic Investigations in Animal Models

Pharmacological Activity Assessment and Mechanism of Action Definition

In vivo studies in animal models are crucial for defining the pharmacological activity and mechanism of action of compounds like this compound. nih.govnih.gov The primary mechanism of action for azonane derivatives, as established from in vitro data, is the disruption of Hepatitis B Virus (HBV) capsid assembly. google.com This mechanism is further validated in animal models of HBV infection.

The pharmacological effect is achieved when the compound interacts with the HBV core protein, which forms the viral capsid. This interaction perturbs the stability of the capsid, either by accelerating or inhibiting its assembly and disassembly. google.com This leads to the formation of aberrant, non-functional capsids, which disrupts the viral life cycle at multiple stages, including genome encapsidation, replication, and the egress of new virions. google.com Consequently, this interaction results in the production of defective viral particles that have significantly reduced virulence. google.com The assessment in animal models would involve administering the compound and monitoring key indicators such as the HBV viral load to confirm that this mechanism translates into a therapeutic effect in a living organism. google.com

Table 3: Proposed Mechanism of Action for this compound

| Step | Description | Consequence |

|---|---|---|

| 1. Target Binding | This compound derivative binds to the HBV core protein (capsid protein). google.com | Alters the conformation and stability of the core protein. |

| 2. Assembly Disruption | The compound interferes with the normal process of core protein self-assembly into a capsid. google.com | Induces the formation of aberrant or morphologically incorrect capsids. google.com |

| 3. Life Cycle Interruption | The defective capsids are unable to properly perform their functions. google.com | Disrupts genome packaging, viral replication, and maturation of new viral particles. google.complos.org |

Metabolite Identification and Degradation Pathway Elucidation in Biological Matrices

The metabolic fate of a drug candidate is a critical aspect of preclinical investigation. chemrxiv.org While patent literature confirms that azonane derivatives exhibit favorable metabolic profiles, specific data on the metabolites and degradation pathways of this compound are not publicly detailed. google.com However, the process for identifying these pathways is well-established.

These investigations typically involve incubating the compound with biological matrices, such as liver microsomes from different species (e.g., human, mouse, dog), which contain the cytochrome P450 enzymes responsible for much of drug metabolism. nih.gov The resulting mixture is then analyzed using advanced analytical techniques like ultra-high performance liquid chromatography coupled with mass spectrometry (LC-MS/MS). nih.govresearchgate.net This allows for the separation and identification of the parent compound and its metabolites based on their mass-to-charge ratio and fragmentation patterns. nih.govsemanticscholar.org

Based on the structures of related compounds, hypothetical metabolic pathways for this compound would likely include several common biotransformations.

Table 4: Potential Metabolic Reactions for this compound

| Reaction Type | Description | Analytical Approach |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group, often mediated by cytochrome P450 enzymes. nih.gov | LC-MS/MS detection of parent mass +16 Da. |

| Demethylation | Removal of a methyl (-CH3) group. nih.gov | LC-MS/MS detection of parent mass -14 Da. |

| Dehydrogenation | Removal of hydrogen atoms, often forming a double bond. nih.gov | LC-MS/MS detection of parent mass -2 Da. |

| Hydrolysis | Cleavage of chemical bonds by the addition of water, particularly at ester or amide linkages. semanticscholar.org | Identification of resulting acid and alcohol/amine fragments. |

| Oxidation | General loss of electrons, which can lead to various structural changes. nih.gov | Identification of various oxidized products. |

Development of Research Tools Based on this compound for Mechanistic Studies

Beyond their direct therapeutic potential, compounds like this compound can be valuable as chemical tools for conducting further mechanistic studies. academie-sciences.fr Their specific mechanism of action allows researchers to probe particular aspects of viral biology.

This compound and its derivatives can be used in research to modulate the activity, stability, and function of the Hepatitis B virus covalently closed circular DNA (cccDNA). google.comgoogleapis.com The HBV cccDNA resides in the nucleus of infected hepatocytes and serves as a stable template for viral replication, making it a key target for achieving a complete cure. google.comgoogleapis.com By using azonane-based compounds that disrupt capsid function and potentially other core protein activities, researchers can investigate the intricate relationship between the capsid and the regulation of cccDNA. These compounds can be employed in methods designed to diminish or prevent the formation and activity of HBV cccDNA, providing a powerful tool to study this persistent viral reservoir. google.comgoogleapis.com

Derivatization Strategies and Structure Activity Relationship Sar Research with Azonane Hydrochloride

Synthesis of Novel Azonane Hydrochloride Derivatives for Research

The synthesis of novel derivatives of the azonane (azacyclononane) scaffold is crucial for exploring its chemical space and potential applications. Research into nine-membered N-heterocycles provides a foundation for developing synthetic routes to various azonane analogs. A key strategy involves the construction of the nine-membered ring system through cycloaddition reactions.

One highly efficient method reported for the synthesis of azonanes is a Palladium-catalyzed decarboxylative [5 + 4] cycloaddition. rsc.org This approach utilizes methylene cyclic carbonates as a five-carbon dipole and 1-azadiene as a four-carbon synthon. rsc.org The reaction proceeds at room temperature with wide functional group tolerance and exclusive regioselectivity, producing CO2 as the only byproduct. rsc.org This method offers a direct and atom-economical route to functionalized azonane rings, which can then be converted to the corresponding hydrochloride salts.

Other synthetic strategies for nine-membered N-heterocycles that could be adapted for creating azonane derivatives include:

Ring-closing Metathesis (RCM): A powerful tool for forming medium and large rings.

Palladium-catalyzed Heteroannulation: The reaction of 1,2-dienes with tosylamide-containing compounds can yield seven-, eight-, and nine-membered nitrogen heterocycles. semanticscholar.org

Tandem Copper-catalyzed C-N Bond Formation/Ring-Expansion: A process that can be used to synthesize medium-ring nitrogen heterocycles. semanticscholar.org

Silver(I)-catalyzed [3+2] Cycloaddition and semanticscholar.orgsemanticscholar.org-rearrangement: This method has been used to prepare a variety of chiral nine-membered N-heterocycles with high diastereoselectivity. researchgate.net

These synthetic methodologies allow for the introduction of various substituents and functional groups onto the azonane core, creating a library of novel derivatives for further investigation.

Table 1: Synthetic Approaches for Nine-Membered N-Heterocycles

| Method | Catalysts/Reagents | Key Features |

|---|---|---|

| Decarboxylative [5 + 4] Cycloaddition | Palladium catalyst, Methylene cyclic carbonates, 1-Azadienes | High efficiency, Room temperature, Exclusive regioselectivity. rsc.org |

| Palladium-Catalyzed Heteroannulation | Palladium catalyst, 1,2-Dienes, Tosylamides | Forms various ring sizes including nine-membered rings. semanticscholar.org |

| Silver(I)-Promoted Cycloaddition | Silver(I) catalyst, N-vinyl-α,β-unsaturated nitrones | Produces chiral heterocycles with high diastereoselectivity. researchgate.net |

Chemical Derivatization for Enhanced Analytical Detection and Selectivity

For analytical purposes, particularly in complex matrices, the detection of saturated heterocyclic amines like azonane can be challenging due to their lack of strong chromophores or fluorophores. Chemical derivatization is a common strategy to overcome this limitation by introducing a tag that enhances detectability. rsc.orgnih.gov

Fluorescence-Enhancing Derivatization

Fluorescence derivatization offers high sensitivity and selectivity. The secondary amine group in the azonane ring is the primary target for derivatization. Several reagents are commonly used to label primary and secondary amines to produce highly fluorescent products. nih.govnih.gov

Common fluorogenic reagents include:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent sulfonamide derivatives. rsc.org The reaction is typically carried out in an alkaline buffer. The resulting derivatives are stable and can be readily analyzed by HPLC with fluorescence detection. libretexts.org

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): This reagent reacts with amines to form fluorescent carbamates. rsc.orglibretexts.org It is widely used for the analysis of amino acids and biogenic amines. libretexts.org

o-Phthalaldehyde (OPA): While OPA reacts specifically with primary amines in the presence of a thiol to form fluorescent isoindole derivatives, it is not suitable for secondary amines like underivatized azonane unless the ring is first opened or modified to introduce a primary amine function. nih.govnih.govinterchim.fr

The choice of reagent depends on factors such as reaction kinetics, stability of the derivative, and the specific analytical instrumentation available. rsc.org

UV-Visible Absorbing Derivatization

When fluorescence detection is not available or suitable, derivatization to attach a UV-Visible chromophore is an effective alternative. taylorfrancis.comresearchgate.net This technique improves the molar absorptivity of the analyte, thereby enhancing detection sensitivity with standard HPLC-UV/Vis detectors. taylorfrancis.com

Reagents for UV-Visible derivatization of amines typically introduce a highly conjugated aromatic system. Examples include:

1-Fluoro-2,4-dinitrobenzene (FDNB), Sanger's Reagent: Reacts with primary and secondary amines to form dinitrophenyl (DNP) derivatives that absorb strongly in the UV region. libretexts.org

Benzoyl Chloride: Can be used to form benzoyl derivatives of amines, which possess enhanced UV absorbance. nih.gov

2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF): This reagent has been used for the derivatization of various amines, yielding products suitable for spectrophotometric analysis. rsc.org

Table 2: Common Derivatizing Agents for Amine Analysis

| Reagent | Detection Method | Target Functional Group |

|---|---|---|

| Dansyl Chloride (DNS-Cl) | Fluorescence, UV-Vis | Primary and Secondary Amines. rsc.orglibretexts.org |

| FMOC-Cl | Fluorescence, UV-Vis | Primary and Secondary Amines. rsc.orglibretexts.org |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | UV-Vis | Primary and Secondary Amines. libretexts.org |

Volatilization-Based Derivatization for Separation

For analysis by gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar compounds like amines. nih.govscribd.com The process reduces the polarity of the N-H group, leading to improved peak shape and resolution. nih.gov

Common derivatization methods for GC analysis of amines include:

Acylation: Reagents such as trifluoroacetic anhydride (TFAA) react with the amine to form stable, volatile amide derivatives that are well-suited for GC analysis, particularly with electron capture detection (ECD) due to the presence of fluorine atoms.

Silylation: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

Alkylation: This involves replacing the hydrogen on the nitrogen with an alkyl group.

These derivatization reactions are essential for preventing peak tailing and analyte adsorption on the GC column, enabling accurate and reproducible quantification. nih.govscribd.com

Systematic Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. youtube.com For a novel scaffold like azonane, a systematic SAR study would be essential to identify key structural features responsible for any observed biological effects and to optimize the molecule for improved potency and selectivity.

Design and Synthesis of Azonane Scaffolds with Targeted Structural Modifications

An SAR study of azonane analogs would involve the systematic modification of the parent structure and evaluating the impact of these changes on a specific biological target. Key modifications could include:

Ring Substitution: Introducing various substituents (e.g., alkyl, aryl, hydroxyl, carboxyl groups) at different positions on the azonane ring. This helps to probe the steric and electronic requirements of the binding site.

Ring Size Variation: Synthesizing analogs with smaller (e.g., azocane) or larger (e.g., azecane) rings can provide insight into the optimal ring conformation for biological activity.

Introduction of Heteroatoms: Replacing a carbon atom in the ring with another heteroatom (e.g., oxygen or sulfur) could alter the molecule's conformation and polarity.

By synthesizing a library of these analogs and testing their biological activity, researchers can build a comprehensive SAR profile. For example, if a series of N-substituted azonane derivatives are synthesized, a table could be generated to correlate the nature of the N-substituent with the observed biological activity (e.g., IC50 values).

Table 3: Hypothetical SAR Study of N-Substituted Azonane Analogs

| Compound | N-Substituent (R) | Biological Activity (IC50, µM) |

|---|---|---|

| Azonane-H | -H | 10.5 |

| Azonane-Me | -CH3 | 5.2 |

| Azonane-Et | -CH2CH3 | 8.1 |

| Azonane-Bn | -CH2Ph | 1.8 |

This systematic approach allows for the rational design of more potent and selective compounds based on the initial findings. semanticscholar.org

Lack of Publicly Available Research Data Precludes Analysis of this compound Derivatization and Structure-Activity Relationships

Despite a comprehensive search of scientific literature and chemical databases, no specific research detailing the derivatization strategies or structure-activity relationship (SAR) studies for the chemical compound this compound has been identified. Consequently, an analysis of the correlation between structural variations of this compound and mechanistic research findings, as requested, cannot be provided.

The initial investigation sought scholarly articles and papers focused on the derivatization of this compound and its SAR. This was followed by broader searches for mechanistic studies of its derivatives and any correlation of structural changes with its mechanism of action. These efforts were expanded to include analogous, smaller-ring cyclic amines such as azocanes and azepanes, in an attempt to find relatable data. However, this wider search also failed to yield specific and transferable data that could be applied to the nine-membered azonane ring with scientific validity.

The absence of published research in this specific area prevents the creation of a scientifically accurate article that adheres to the requested detailed outline, including data tables on research findings. Any attempt to generate such content would require speculation and extrapolation from unrelated chemical structures, which would not meet the standards of scientific accuracy.

Therefore, the requested article focusing on the "Correlation of Structural Variations with Mechanistic Research Findings" for this compound cannot be generated due to the lack of available scientific data in the public domain.

Future Directions and Emerging Research Avenues for Azonane Hydrochloride

Exploration of New Synthetic Pathways for Complex Azonane Structures

The development of novel and efficient synthetic routes to complex molecules is a cornerstone of modern organic chemistry. For Azonane hydrochloride, future research will likely focus on creating more intricate and stereochemically defined structures built upon the azonane core. Current strategies for constructing nine-membered rings, such as those used in the synthesis of palhinine alkaloids, often involve challenging ring-closing metathesis or intramolecular cyclization reactions. researchgate.netthieme-connect.com

Future synthetic explorations could include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to introduce chirality into the azonane ring, leading to enantiomerically pure this compound derivatives. This is crucial for studying differential biological activities of stereoisomers.

Diversity-Oriented Synthesis: Employing combinatorial chemistry and diversity-oriented synthesis approaches to generate large libraries of azonane derivatives starting from this compound. This would enable the rapid exploration of structure-activity relationships.

Novel Ring-Expansion and Ring-Contraction Strategies: Investigating innovative ring-expansion methods from smaller, more readily available heterocyclic precursors, or ring-contraction strategies from larger macrocycles to access highly substituted or strained azonane systems. researchgate.net

Late-Stage Functionalization: Developing methods for the selective functionalization of the C-H bonds of the azonane ring. This would allow for the direct modification of the core structure, providing access to a wide range of analogs without the need for de novo synthesis.

Integration of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the physicochemical properties of this compound and its derivatives is essential for their development. While standard techniques like NMR and mass spectrometry are fundamental, the integration of more advanced analytical methods will provide deeper insights.

| Analytical Technique | Application for this compound | Potential Insights |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination of novel azonane derivatives. | Unambiguous confirmation of elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of complex azonanes by fragmentation analysis. | Identification of substitution patterns and functional groups. |

| X-ray Crystallography | Determination of the three-dimensional structure in the solid state. | Definitive stereochemical assignment and analysis of intermolecular interactions. |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Separation and quantification of enantiomers. | Assessment of enantiomeric purity of asymmetrically synthesized derivatives. ekb.egresearchgate.netwu.ac.th |

| Differential Scanning Calorimetry (DSC) | Characterization of thermal properties, such as melting point and polymorphism. | Information on solid-state stability and formulation development. |

The application of these techniques will be critical for quality control, ensuring the purity and structural integrity of newly synthesized this compound-based compounds.

Refinement of Computational Models for Predictive Capabilities in Azonane Chemistry

Computational chemistry offers powerful tools to accelerate the research and development process by predicting molecular properties and reaction outcomes. nih.govresearchgate.net For this compound, future computational work will likely focus on several key areas:

Conformational Analysis: The nine-membered azonane ring can adopt a multitude of low-energy conformations. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, will be essential to understand the conformational landscape of this compound and its derivatives and how it influences their biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it will be possible to correlate the structural features of a series of azonane derivatives with their biological activity. chemrxiv.orgresearchgate.net This can guide the design of new compounds with improved potency and selectivity.

Reaction Modeling: Computational modeling can be used to predict the feasibility and selectivity of new synthetic reactions for creating complex azonane structures. rsc.org This can help to prioritize experimental efforts and reduce the time and resources required for synthesis.

Docking and Virtual Screening: If a biological target for azonane derivatives is identified, molecular docking and virtual screening can be used to predict how these compounds will bind to the target and to identify new potential lead compounds from large virtual libraries.

Elucidation of Novel Molecular Targets and Mechanistic Pathways in Preclinical Models

While some azonane derivatives have been investigated for their biological activity, for instance as potential treatments for Hepatitis B, the full therapeutic potential of this class of compounds remains largely unexplored. google.comgoogle.com A key area of future research will be the identification of novel molecular targets and the elucidation of the mechanistic pathways through which this compound and its analogs exert their effects.

This will involve a multi-pronged approach:

High-Throughput Screening: Screening libraries of azonane derivatives against a wide range of biological targets to identify initial hits.

Phenotypic Screening: Assessing the effects of these compounds in cell-based assays that model various diseases to uncover novel therapeutic applications.

Target Deconvolution: Once a compound with interesting biological activity is identified, a variety of techniques, such as affinity chromatography, proteomics, and genetic approaches, can be used to identify its molecular target.

In Vivo Studies: Promising lead compounds will need to be evaluated in animal models of disease to assess their efficacy and to understand their pharmacokinetic and pharmacodynamic properties.

Development of this compound as a Probe for Biological Systems Research

Chemical probes are small molecules used to study and manipulate biological systems. rsc.org The development of this compound-based probes could provide valuable tools for chemical biology research.

Future directions in this area may include:

Fluorescent Probes: Attaching a fluorescent dye to the azonane scaffold could allow for the visualization of the distribution and localization of these compounds within cells and tissues.

Affinity-Based Probes: Incorporating a reactive group or a photo-crosslinker into the structure of an active azonane derivative would enable the covalent labeling and subsequent identification of its protein targets.

Biotinylated Probes: The addition of a biotin (B1667282) tag would facilitate the purification of target proteins through affinity chromatography with streptavidin-coated beads.

The development of such probes will not only aid in the elucidation of the mechanism of action of azonane derivatives but also provide new tools for studying the biological processes they modulate. researchgate.net

Q & A